![molecular formula C8H16ClNO4S2 B13620730 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H16ClNO4S2. It is a sulfonyl chloride derivative, which means it contains a sulfonyl chloride functional group (-SO2Cl). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. One common method is the reaction of 3-(dimethylsulfamoyl)propane-1-sulfonyl chloride with cyclopropane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation or hydrolysis.
Wissenschaftliche Forschungsanwendungen
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chloride ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride: A closely related compound with similar reactivity.
Cyclopropane-1-sulfonyl chloride: Another sulfonyl chloride derivative with a simpler structure.
Dimethylsulfamoyl chloride: A simpler sulfonyl chloride compound without the cyclopropane ring.
Uniqueness
1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride is unique due to the presence of both a cyclopropane ring and a sulfonyl chloride group
Eigenschaften
Molekularformel |
C8H16ClNO4S2 |
|---|---|
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
1-[3-(dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO4S2/c1-10(2)15(11,12)7-3-4-8(5-6-8)16(9,13)14/h3-7H2,1-2H3 |
InChI-Schlüssel |
UVZKNQMMHYANCR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)CCCC1(CC1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


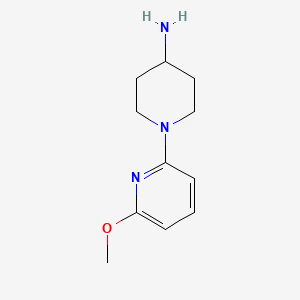
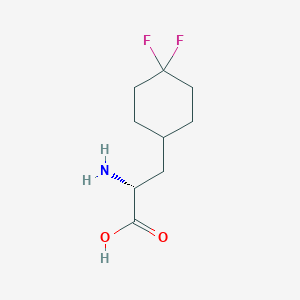
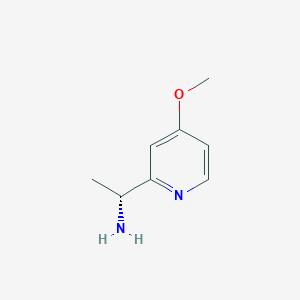
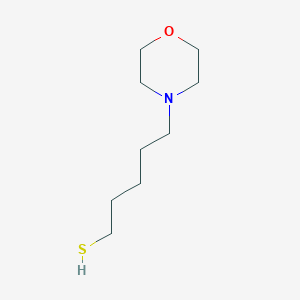
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
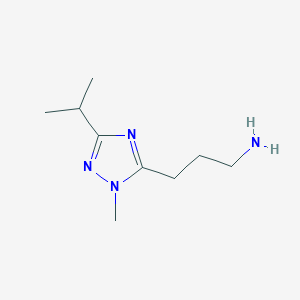
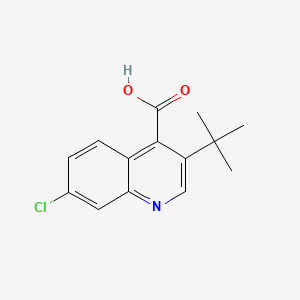
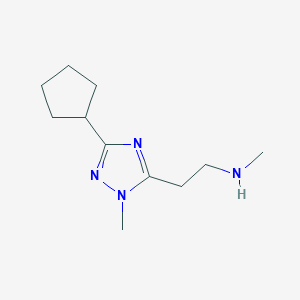
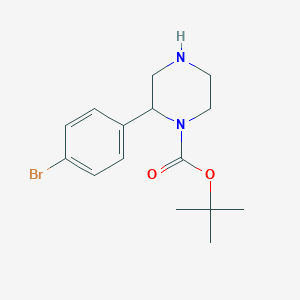
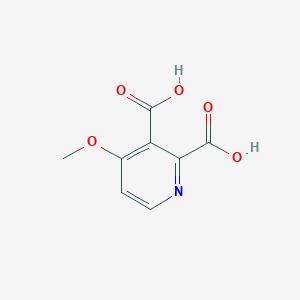
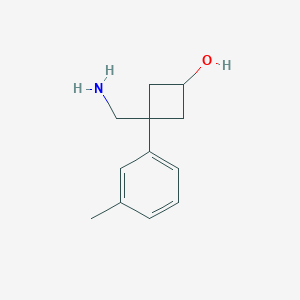
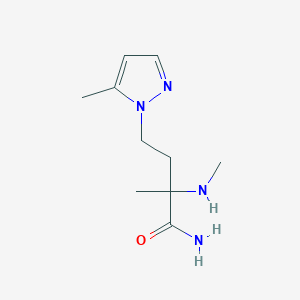
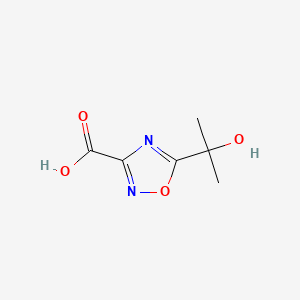
![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)
